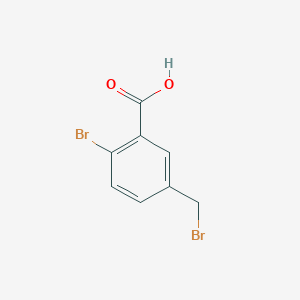

![molecular formula C27H34N6O2S2 B2824813 N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-butyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476439-13-1](/img/structure/B2824813.png)

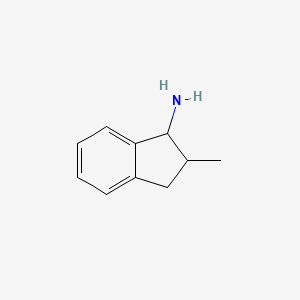

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-butyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions . The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzothiazole and triazole rings contribute to the aromaticity of the molecule . The adamantane group is a highly symmetric, three-dimensional structure that can contribute to the overall stability of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The benzothiazole and triazole rings can participate in electrophilic substitution reactions . The carbonyl group can undergo nucleophilic addition reactions .Aplicaciones Científicas De Investigación

Catalytic Synthesis Applications

A study discusses the synthesis of N-Aryl(benzyl)adamantane-1-carboxamides, indicating a broader chemical interest in adamantane-1-carboxamide derivatives. This process involves the reaction of adamantane-1-carboxylic acid with aromatic amines, showcasing the versatility of adamantane derivatives in catalytic synthesis E. V. Shishkin et al., 2020.

Novel Derivatives Synthesis

Another research focus is on the synthesis of novel benzimidazole-5(6)-carboxamide derivatives bearing the adamantane moiety. These compounds were synthesized through a series of reactions starting from adamantane-1-carboxylic acid, highlighting the adaptability of the adamantane structure in creating new chemical entities with potential biological activities Marina Soselia et al., 2020.

Coordination Polymers

Research into the creation of coordination polymers using angle-shaped adamantane ligands underlines the compound's utility in materials science. The study illustrates how substituting azole-carboxylate adamantane ligands can lead to the formation of one-dimensional and two-dimensional copper(II) and nickel(II) coordination polymers, demonstrating the structural and functional versatility of adamantane derivatives D. Pavlov et al., 2019.

Antimicrobial Activity

The synthesis and evaluation of N′-Heteroarylidene-1-adamantylcarbohydrazides and related oxadiazolines for antimicrobial activity reveal the potential of adamantane-based compounds in developing new antimicrobial agents. This research underscores the broad spectrum of applications, from catalysis and material science to potential therapeutic uses A. El-Emam et al., 2012.

Direcciones Futuras

Future research on this compound could focus on elucidating its mechanism of action and potential therapeutic applications. Given the anti-inflammatory and analgesic activities of similar compounds , this compound could be a potential candidate for drug development. Further studies could also explore its physical and chemical properties in more detail.

Mecanismo De Acción

Target of Action

Similar compounds with a benzo[d]thiazol-2-ylamino moiety have been found to inhibit the enzyme tyrosinase . Tyrosinase plays a crucial role in the biosynthesis of melanin, a pigment responsible for color in skin, hair, and eyes.

Biochemical Pathways

The compound likely affects the melanogenesis pathway, which involves the conversion of tyrosine to melanin. By inhibiting tyrosinase, the compound could prevent the production of melanin, leading to decreased pigmentation .

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction, suggesting that they may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve a decrease in melanin production due to the inhibition of tyrosinase. This could result in lighter skin pigmentation .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, solvent effects have been found to influence the excited state hydrogen bond and proton transfer of similar compounds . Additionally, the compound’s action could be affected by the presence of other substances in the environment, such as other drugs or chemicals.

Propiedades

IUPAC Name |

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-butyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N6O2S2/c1-2-3-8-33-22(15-28-24(35)27-12-17-9-18(13-27)11-19(10-17)14-27)31-32-26(33)36-16-23(34)30-25-29-20-6-4-5-7-21(20)37-25/h4-7,17-19H,2-3,8-16H2,1H3,(H,28,35)(H,29,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYIPPGXYSRXHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NN=C1SCC(=O)NC2=NC3=CC=CC=C3S2)CNC(=O)C45CC6CC(C4)CC(C6)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2824730.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2824731.png)

![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(3-chlorophenyl)urea](/img/structure/B2824739.png)

methyl}amino)acetate](/img/structure/B2824742.png)

![(E)-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2824746.png)

![(2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2824747.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-nitrobenzoate](/img/structure/B2824749.png)

![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropylsulfamoyl fluoride](/img/structure/B2824753.png)